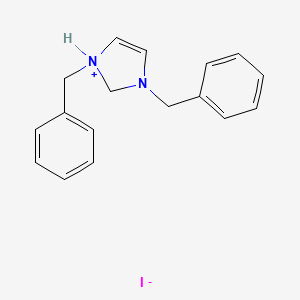![molecular formula C18H20N2 B14240276 1-[(9H-Fluoren-9-YL)methyl]piperazine CAS No. 345925-36-2](/img/structure/B14240276.png)
1-[(9H-Fluoren-9-YL)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(9H-Fluoren-9-YL)methyl]piperazine is a chemical compound that features a piperazine ring bonded to a fluorenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-Fluoren-9-YL)methyl]piperazine typically involves the reaction of fluorenylmethyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1-[(9H-Fluoren-9-YL)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield fluorenylmethyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethyl alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(9H-Fluoren-9-YL)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in fluorescence microscopy.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(9H-Fluoren-9-YL)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorenylmethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperazine ring can interact with different pathways, modulating their activity and resulting in the desired therapeutic or research outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(9H-Fluoren-9-YL)methyl]piperidine
- 9-Fluorenylmethyl chloroformate
- 9-Fluorenylmethoxycarbonyl chloride
Uniqueness
1-[(9H-Fluoren-9-YL)methyl]piperazine is unique due to its combination of the fluorenylmethyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for use in more diverse and demanding environments .
Propiedades
Número CAS |
345925-36-2 |
|---|---|
Fórmula molecular |
C18H20N2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-ylmethyl)piperazine |
InChI |
InChI=1S/C18H20N2/c1-3-7-16-14(5-1)15-6-2-4-8-17(15)18(16)13-20-11-9-19-10-12-20/h1-8,18-19H,9-13H2 |
Clave InChI |
BPFXGQDQQHXQIA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


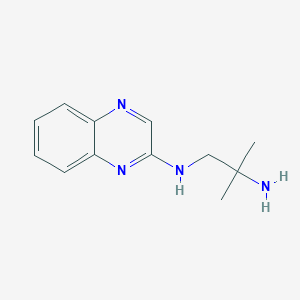
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
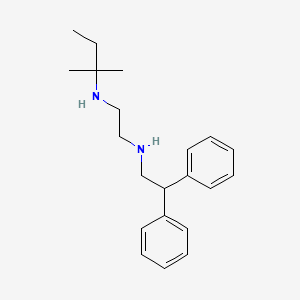
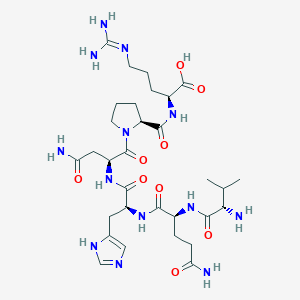

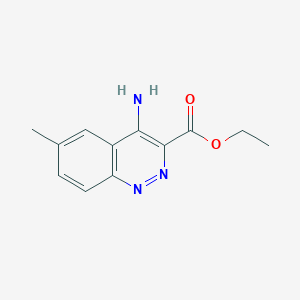
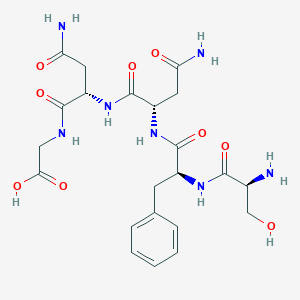

![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)

![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)

![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)
